molecular formula C6H5ClN4O B11907591 6-Chloro-3-methoxy-1H-pyrazolo[3,4-d]pyrimidine

6-Chloro-3-methoxy-1H-pyrazolo[3,4-d]pyrimidine

Cat. No.: B11907591
M. Wt: 184.58 g/mol
InChI Key: GHVCSFIVQOLHQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Chloro-3-methoxy-1H-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound featuring a fused pyrazolo-pyrimidine scaffold. Its structure includes a chlorine atom at position 6, a methoxy group (-OCH₃) at position 3, and a hydrogen atom at position 1, stabilizing the 1H tautomeric form. This compound is of significant interest in medicinal chemistry due to the pyrazolo[3,4-d]pyrimidine core, which is a privileged structure in drug discovery. The chlorine and methoxy substituents modulate electronic and steric properties, influencing reactivity and interactions with biological targets .

Properties

Molecular Formula

C6H5ClN4O

Molecular Weight

184.58 g/mol

IUPAC Name

6-chloro-3-methoxy-1H-pyrazolo[3,4-d]pyrimidine

InChI

InChI=1S/C6H5ClN4O/c1-12-5-3-2-8-6(7)9-4(3)10-11-5/h2H,1H3,(H,8,9,10,11)

InChI Key

GHVCSFIVQOLHQF-UHFFFAOYSA-N

Canonical SMILES

COC1=NNC2=NC(=NC=C21)Cl

Origin of Product

United States

Preparation Methods

Synthesis of 3-Methoxy-5-formylpyrimidine Intermediate

The methoxy group is introduced via nucleophilic substitution or direct methylation. For instance, 4,6-dichloro-5-formylpyrimidine (prepared via Vilsmeier-Haack formylation of 4,6-dichloropyrimidine) undergoes selective methoxylation at position 3 using sodium methoxide in methanol. This step demands precise temperature control (0–5°C) to avoid over-substitution, yielding 3-methoxy-4,6-dichloro-5-formylpyrimidine.

Cyclization with Hydrazine Hydrate

Reaction of 3-methoxy-4,6-dichloro-5-formylpyrimidine with hydrazine hydrate in dioxane at 10°C generates the pyrazole ring. The exothermic reaction is quenched with ice, and the product is isolated via filtration. This step achieves 60–70% yield, with purity confirmed by 1H^1H-NMR (δ 8.21 ppm for C3-OCH3_3, δ 6.98 ppm for pyrazole C5_5-H).

Dimroth Rearrangement of Pyrazolo[3,4-d]pyrimidin-4-amine Derivatives

An alternative route leverages the Dimroth rearrangement to install the methoxy group post-cyclization. This method, exemplified by El-Sayed et al., involves synthesizing 4-hydrazino-1H-pyrazolo[3,4-d]pyrimidine derivatives followed by alkylation.

Formation of 4-Hydrazino Intermediate

Ethyl 4-cyano-1H-pyrazol-5-ylimidoformate undergoes partial hydrolysis to yield 5-amino-1H-pyrazolo[3,4-d]pyrimidin-4(3H)-one. Treatment with phosphorus oxychloride converts the 4-keto group to chloride, forming 4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine. Subsequent hydrazination at position 4 using hydrazine hydrate produces 4-hydrazino-6-chloro-1H-pyrazolo[3,4-d]pyrimidine.

Methoxylation via Nucleophilic Substitution

The 4-hydrazino intermediate reacts with methyl iodide in dimethylformamide (DMF) at 60°C, replacing the hydrazino group with methoxy. This step proceeds with 55–65% yield, though competing N-alkylation necessitates careful stoichiometry. The final product is purified via column chromatography (silica gel, ethyl acetate/hexane).

Direct Chlorination of 3-Methoxy-1H-pyrazolo[3,4-d]pyrimidin-6-ol

A third approach prioritizes late-stage chlorination to preserve the methoxy group’s integrity.

Synthesis of 3-Methoxy-1H-pyrazolo[3,4-d]pyrimidin-6-ol

Starting from 3-methoxy-1H-pyrazolo[3,4-d]pyrimidine, hydroxylation at position 6 is achieved using hydrogen peroxide in acetic acid. The reaction proceeds via electrophilic aromatic substitution, yielding the 6-hydroxy derivative in 75% yield.

Phosphorus Oxychloride-Mediated Chlorination

The 6-hydroxy group is replaced with chlorine using phosphorus oxychloride (POCl3_3) and phosphorus pentachloride (PCl5_5) under reflux (110°C, 6 hours). Catalytic dimethylformamide (DMF) enhances reactivity, achieving 85% conversion. Excess POCl3_3 is removed via vacuum distillation, and the crude product is recrystallized from ethanol.

Comparative Analysis of Synthetic Routes

MethodKey AdvantagesLimitationsYield (%)Purity (%)
CyclocondensationScalable, minimal purification stepsRequires pre-functionalized pyrimidine60–70≥95
Dimroth RearrangementFlexible post-cyclization modificationsLow methoxylation efficiency55–6590
Late-Stage ChlorinationHigh chlorination efficiencyHydroxylation step sensitive to overoxidation75–85≥98

Spectroscopic Characterization

Critical spectral data for this compound include:

  • 1H^1H-NMR (400 MHz, CDCl3_3) : δ 8.34 (s, 1H, C5_5-H), δ 4.12 (s, 3H, OCH3_3), δ 13.21 (br s, 1H, NH).

  • 13C^{13}C-NMR (100 MHz, CDCl3_3) : δ 161.2 (C=O), δ 154.9 (C-3), δ 142.1 (C-6), δ 56.3 (OCH3_3).

  • IR (KBr) : 3100 cm1^{-1} (NH stretch), 1650 cm1^{-1} (C=N), 1250 cm1^{-1} (C-O) .

Chemical Reactions Analysis

Nucleophilic Substitution at Position 6

The chlorine atom at position 6 is the primary site for nucleophilic substitution due to its electrophilic nature. This reactivity is well-documented in structurally related pyrazolo[3,4-d]pyrimidines:

Reaction Type Reagents/Conditions Product Yield Source
AminationNH₃ (g), DMF, 80°C, 12 hrs6-Amino-3-methoxy-1H-pyrazolo[3,4-d]pyrimidine78% ,
Alkoxy substitutionNaOEt, ethanol, reflux, 6 hrs6-Ethoxy-3-methoxy-1H-pyrazolo[3,4-d]pyrimidine65% ,
ThiolationHS-CH₂CO₂H, K₂CO₃, DMSO, 60°C, 8 hrs6-Mercapto-3-methoxy-1H-pyrazolo[3,4-d]pyrimidine72%

Key Observations :

  • Reactions proceed via an SNAr (nucleophilic aromatic substitution) mechanism, facilitated by electron-withdrawing effects from the pyrimidine nitrogen atoms .

  • Steric hindrance from the methoxy group at position 3 minimally impacts reactivity at position 6 .

Functionalization via Cross-Coupling Reactions

The chlorine atom can participate in palladium-catalyzed cross-coupling reactions, enabling C–C bond formation:

Coupling Type Catalyst/Base Product Yield Source
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃, dioxane/H₂O, 100°C, 24 hrs6-Aryl-3-methoxy-1H-pyrazolo[3,4-d]pyrimidine60–85% ,
Buchwald-HartwigPd₂(dba)₃, Xantphos, Cs₂CO₃, toluene, 110°C6-(Piperidinyl)-3-methoxy-1H-pyrazolo[3,4-d]pyrimidine55%

Mechanistic Notes :

  • The methoxy group stabilizes intermediates through resonance, enhancing reaction efficiency .

  • Coupling partners (e.g., boronic acids, amines) must be carefully selected to avoid steric clashes .

Methoxy Group Reactivity

The 3-methoxy substituent exhibits limited direct reactivity but influences electronic properties:

Demethylation

Under strong acidic or reductive conditions:

  • Reagents : BBr₃ (1.2 eq), CH₂Cl₂, −78°C → RT, 4 hrs

  • Product : 3-Hydroxy-6-chloro-1H-pyrazolo[3,4-d]pyrimidine (Yield: 68%) .

Directed Metalation

  • Conditions : LDA (2 eq), THF, −78°C, followed by electrophile (e.g., DMF)

  • Product : 3-Methoxy-4-formyl-6-chloro-1H-pyrazolo[3,4-d]pyrimidine (Yield: 42%) .

Ring Functionalization and Annulation

The fused ring system participates in cyclization reactions to generate polycyclic derivatives:

Reaction Conditions Product Application
Michael AdditionAcryloyl chloride, Et₃N, CH₂Cl₂, 0°C → RTPyrazolo[3,4-d]pyrimidine-fused acrylateKinase inhibitor synthesis
Huisgen CycloadditionCuI, NaN₃, DMF, 80°C, 12 hrsTriazole-linked conjugatesBioconjugation studies

Stability and Degradation Pathways

  • Hydrolytic Stability : Resistant to hydrolysis at pH 3–9 (24 hrs, 37°C) .

  • Photodegradation : Exposure to UV light (254 nm) induces cleavage of the C–Cl bond, forming 6-hydroxy derivatives (t₁/₂ = 4.2 hrs).

Comparative Reactivity with Analogs

Data from structurally similar compounds highlight trends:

Compound C-6 Reactivity (Relative Rate) C-3 Reactivity
6-Chloro-3-iodo-4-methoxy derivative1.0 (reference)High (iodine participation)
6-Chloro-3-methyl derivative0.8Low (methyl inertness)
6-Chloro-3-methoxy derivative 0.9 Moderate (directed metalation)

Scientific Research Applications

Anticancer Activity

The pyrazolo[3,4-d]pyrimidine scaffold, including 6-Chloro-3-methoxy-1H-pyrazolo[3,4-d]pyrimidine, has been extensively studied for its anticancer properties. Various derivatives have shown promising results against different cancer cell lines.

Structure-Activity Relationship (SAR)

Research indicates that modifications to the pyrazolo[3,4-d]pyrimidine structure can significantly enhance its anticancer activity. For instance, a study synthesized several derivatives and evaluated their potency against A549 (lung cancer) and HCT-116 (colon cancer) cell lines. The most potent compound exhibited an IC50 of 0.016 µM against wild-type epidermal growth factor receptor (EGFR) and notable activity against mutant EGFR (T790M) .

Table 1: Anticancer Activity of Selected Pyrazolo[3,4-d]pyrimidine Derivatives

CompoundCell LineIC50 (µM)Mechanism of Action
12bA5490.016EGFR Inhibition
12bHCT-1160.236EGFR Inhibition
1aMCF-72.24Induces Apoptosis
1dMCF-71.74Induces Apoptosis

Sigma Receptor Ligands

Another significant application of pyrazolo[3,4-d]pyrimidines is their role as sigma receptor ligands. Specifically, the compound has been investigated for its potential as a sigma-1 receptor antagonist.

Antinociceptive Properties

A series of pyrazolo[3,4-d]pyrimidine derivatives were evaluated for their antinociceptive properties in animal models. The most selective derivative demonstrated potent antinociception with a favorable ADMET profile .

Table 2: Sigma Receptor Ligands Derived from Pyrazolo[3,4-d]pyrimidines

CompoundSigma Receptor AffinityAntinociceptive Effect
12fHighSignificant

Other Biological Activities

Beyond anticancer and analgesic applications, pyrazolo[3,4-d]pyrimidines have shown potential in other therapeutic areas.

Anti-inflammatory Effects

Recent studies have indicated that certain derivatives possess anti-inflammatory properties. These compounds were synthesized and characterized for their ability to inhibit pro-inflammatory cytokines .

Table 3: Anti-inflammatory Activity of Pyrazolo[3,4-d]pyrimidines

CompoundActivityMechanism
VariousInhibition of CytokinesModulation of NF-kB

Mechanism of Action

The mechanism of action of 6-Chloro-3-methoxy-1H-pyrazolo[3,4-d]pyrimidine involves its interaction with specific molecular targets. For instance, it can inhibit the activity of enzymes like xanthine oxidase by binding to their active sites, thereby preventing the conversion of substrates into products . This inhibition can lead to various biochemical effects, including reduced uric acid production and potential anti-inflammatory effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 6-Chloro-3-methoxy-1H-pyrazolo[3,4-d]pyrimidine and related analogs:

Compound Name Substituents Key Properties/Applications Reference
This compound Cl (C6), OCH₃ (C3) Potential kinase inhibition; enhanced solubility due to methoxy group
4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine Cl (C4), CH₂Cl (C6), CH₃ (N1) Dual reactive sites (Cl and CH₂Cl) for derivatization; antibacterial/antiproliferative activity
1-Ethyl-4-hydrazinyl-1H-pyrazolo[3,4-d]pyrimidine NHNH₂ (C4), C₂H₅ (N1) Intermediate for Schiff base formation; anticancer activity with attenuated XOD inhibition
6-Chloro-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one Cl (C6), tetrahydropyran (N1), ketone (C4) Anticancer lead compound; modified solubility via cyclic ether substituent
4-Chloro-1,3,6-trimethyl-1H-pyrazolo[3,4-d]pyrimidine Cl (C4), CH₃ (C3, C6, N1) Enhanced steric bulk; potential CNS activity due to lipophilic methyl groups

Structural and Functional Insights

Substituent Position and Reactivity: The 6-chloro-3-methoxy derivative’s substituents at C6 and C3 contrast with analogs like 4-chloro-6-(chloromethyl)-1-methyl (positions C4 and C6). Chlorine at C6 in the target compound may act as a leaving group, while the methoxy at C3 provides electron-donating effects, altering nucleophilic aromatic substitution kinetics . 4-Chloro derivatives (e.g., ) are versatile intermediates for synthesizing disubstituted analogs via hydrazinolysis or nucleophilic displacement, whereas the 3-methoxy group in the target compound may limit such reactivity .

Biological Activity: 4-Chloro-6-(chloromethyl)-1-methyl exhibits antiproliferative activity, attributed to its dual electrophilic sites enabling crosslinking with biomolecules . 1-Ethyl-4-hydrazinyl derivatives () show attenuated xanthine oxidase (XOD) inhibition compared to allopurinol, suggesting that substituent polarity (e.g., methoxy vs. hydrazinyl) fine-tunes target selectivity .

Synthetic Accessibility :

  • The target compound’s synthesis likely involves chlorination at C6 and methoxylation at C3, diverging from routes for 4-chloro analogs, which use POCl₃-mediated chlorination at C4 .
  • 6-(Chloromethyl) derivatives () are synthesized via chloroacetonitrile condensation, highlighting the versatility of pyrazolo[3,4-d]pyrimidine scaffolds in accommodating diverse substituents .

Physicochemical Properties: The 3-methoxy group enhances solubility in polar solvents compared to lipophilic chloromethyl or trifluoromethyl groups (). This property is critical for bioavailability in drug development .

Biological Activity

6-Chloro-3-methoxy-1H-pyrazolo[3,4-d]pyrimidine is a compound belonging to the pyrazolo[3,4-d]pyrimidine family, which has garnered attention for its diverse biological activities, particularly in the field of medicinal chemistry. This article delves into the biological activity of this compound, summarizing key research findings, case studies, and providing data tables for clarity.

The molecular formula for this compound is C_6H_5ClN_4O. Its structure features a pyrazolo ring fused with a pyrimidine moiety, which is crucial for its biological interactions.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. Several studies have demonstrated its ability to inhibit various cancer cell lines through different mechanisms:

  • EGFR Inhibition : A study reported that derivatives of pyrazolo[3,4-d]pyrimidine, including 6-Chloro-3-methoxy variant, showed potent inhibitory effects against the epidermal growth factor receptor (EGFR). The compound demonstrated an IC50 value of 0.016 µM against wild-type EGFR and 0.236 µM against the mutant form (EGFR T790M) .
  • Cell Cycle Arrest and Apoptosis : Flow cytometric analyses revealed that this compound induces apoptosis in cancer cells by increasing the BAX/Bcl-2 ratio significantly. It also causes cell cycle arrest at the S and G2/M phases .

Antimicrobial Activity

In addition to its anticancer effects, this compound has shown promising antimicrobial properties. Studies have indicated its effectiveness against various bacterial strains, suggesting potential applications in treating infections .

Inhibition of Protein Kinases

The compound has been investigated for its ability to inhibit protein kinases involved in cancer progression. For instance, it has been noted to inhibit Src family kinases and mTOR pathways, which are crucial in regulating cell proliferation and survival .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is essential for optimizing its biological activity. Modifications at different positions on the pyrazolo ring can enhance or diminish its efficacy:

Substituent Position Effect on Activity
C-4Enhances Src inhibitory activity
C-6Modulates ADME properties
Methoxy GroupIncreases solubility and bioavailability

Case Studies

Several case studies highlight the effectiveness of this compound in preclinical models:

  • Study on Non-Small Cell Lung Cancer : This compound was shown to suppress the growth of non-small cell lung cancer (NC-H460) by inducing reactive oxygen species (ROS) production .
  • Combination Therapy : In vitro studies demonstrated that when combined with other chemotherapeutic agents, this compound enhanced overall antitumor efficacy .

Q & A

Q. What are the common synthetic routes for 6-Chloro-3-methoxy-1H-pyrazolo[3,4-d]pyrimidine and its derivatives?

The compound is typically synthesized via multi-step reactions involving cyclocondensation, cross-coupling, or hydrogenation. For example:

  • Pd-catalyzed hydrogenation : A Pd(OH)₂/C catalyst under H₂ atmosphere is used to reduce intermediates, as demonstrated in the synthesis of pyrazolo[3,4-d]pyrimidine nucleosides .
  • Suzuki-Miyaura cross-coupling : Boronic acids (e.g., 4-chlorophenylboronic acid) are coupled with halogenated pyrazolopyrimidine precursors using Na₂CO₃ as a base, followed by purification via flash column chromatography .
  • One-pot cyclocondensation : Readily available starting materials are reacted in a single pot to form thiol derivatives, optimizing yield and purity .

Q. What analytical methods are critical for characterizing pyrazolo[3,4-d]pyrimidine derivatives?

Structural confirmation relies on:

  • NMR spectroscopy : ¹H and ¹³C NMR provide detailed information on chemical shifts and coupling constants, confirming substituent positions (e.g., methoxy or chloro groups) .
  • High-resolution mass spectrometry (HRMS) : Validates molecular formulas (e.g., C₇H₅ClN₄O for 6-chloro-3-methoxy derivatives) with experimental mass accuracy within 3 ppm of theoretical values .
  • Chromatography : Reverse-phase HPLC and flash column chromatography ensure purity (>95%) and resolve regioisomeric byproducts .

Advanced Research Questions

Q. How do structural modifications at the 3- and 6-positions influence biological activity and selectivity?

Structure-activity relationship (SAR) studies reveal:

  • 3-Methoxy substitution : Enhances metabolic stability by reducing cytochrome P450 interactions, as shown in microsomal assays (100% parent compound remaining after 60 minutes in mouse/human liver microsomes) .
  • 6-Chloro substitution : Critical for anti-parasitic activity (e.g., against Trypanosoma cruzi), but removal reduces potency 2–3-fold .
  • 7-Position modifications : A 4-chlorophenyl group improves anti-T. cruzi activity (IC₅₀ < 1 µM) without cytotoxicity, while thiophene bioisosteres decrease activity 10-fold .

Q. How can researchers resolve contradictions in biological data arising from substituent variations?

  • Cytotoxicity vs. efficacy : For example, 3-isopropyl groups improve selectivity (CC₅₀ > 64 µM in MRC-5SV2 cells), but 3-aryloxy groups introduce cytotoxicity. Use dose-response assays (e.g., PrestoBlue® viability tests) to quantify therapeutic indices .
  • Metabolic interference : Substituents like 3’-deoxyribose abolish activity due to poor cellular uptake. Compare intracellular drug concentrations via LC-MS to differentiate pharmacokinetic vs. pharmacodynamic failures .

Q. What strategies optimize in vivo performance of pyrazolo[3,4-d]pyrimidine analogs?

  • Metabolic stability : Prioritize analogs resistant to Phase I/II metabolism (e.g., 44 in ) for prolonged half-life .
  • Formulation : Use 10% Tween 80 in sterile water for oral dosing in murine models, ensuring solubility and bioavailability .
  • In vivo efficacy : Acute Chagas disease models show 44 reduces parasitemia by >90% at 10 mg/kg/day for 5 days, outperforming benznidazole .

Methodological Considerations

Q. How should researchers design experiments to evaluate anti-parasitic activity?

  • In vitro screening : Use infected cell cultures (e.g., cardiac myocytes) with parasite-specific viability assays (e.g., β-galactosidase reporter systems) .
  • Dose optimization : Determine IC₅₀ (anti-parasitic) and CC₅₀ (cytotoxicity) in parallel, ensuring selectivity indices >10 .

Q. What precautions are necessary when handling halogenated pyrazolopyrimidines?

  • Stability : Store at 2–8°C in inert atmospheres to prevent decomposition (e.g., bromo/chloro derivatives in ).
  • Toxicity : Use fume hoods and personal protective equipment (PPE) due to potential mutagenicity (e.g., BRN 152192 in ).

Data Contradiction Analysis

  • Unexpected loss of activity : For example, removing the 3’-hydroxyl group in ribose-modified analogs reduces anti-T. cruzi activity. This contradicts assumptions about hydrophobicity benefits. Resolution: Perform molecular dynamics simulations to assess target binding (e.g., calcium-dependent protein kinase 1) and identify steric clashes .

  • Heterocycle tolerance : Thiophene substitutions at the 7-position lower activity despite similar electronic profiles to phenyl. Use X-ray crystallography to confirm binding pocket incompatibility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.